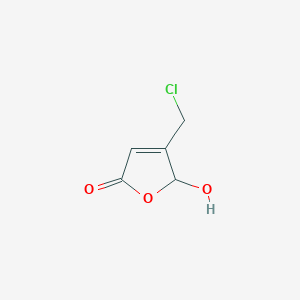

4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

Description

Context within the Broader Class of Halogenated Furanone Disinfection Byproducts

Halogenated furanones are a significant class of disinfection byproducts that have garnered considerable attention due to their potential adverse health effects. The most extensively studied compound in this family is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X or MX. koreascience.krresearchgate.net MX is a potent mutagen and is considered a possible human carcinogen. researchgate.net The formation of these furanones occurs when chlorine, a widely used disinfectant in water treatment, reacts with humic substances, which are complex organic materials derived from decaying vegetation present in water sources. nih.gov

Academic Significance and Research Directions

The academic significance of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone is primarily in the context of structure-activity relationship studies, which aim to understand how the chemical structure of a compound influences its biological activity. Research has been conducted to determine the mutagenic potential of various halogenated furanones, including this compound, to identify the chemical features that contribute to their toxicity.

A study investigating the mutagenicity of several derivatives of MX in Salmonella typhimurium tester strain TA100 found that this compound is mutagenic. nih.gov However, its mutagenic potency is considerably lower than that of MX. The stepwise removal of chlorine atoms and the hydroxyl group from the MX molecule was shown to have a significant impact on its mutagenicity, with the presence and position of halogen atoms, as well as the hydroxyl group at the C-5 position, playing crucial roles in the compound's mutagenic activity. nih.govnih.gov

Future research directions in this area continue to focus on several key aspects:

Identification and Quantification: Developing sensitive analytical methods for the detection and quantification of a wider range of halogenated furanones in drinking water to better assess human exposure. koreascience.kr

Formation and Control: Investigating the precursor materials and reaction conditions that lead to the formation of different halogenated furanones to develop strategies for minimizing their presence in drinking water. nih.gov

Toxicological Assessment: Conducting further toxicological studies to understand the full spectrum of potential health effects associated with exposure to these compounds and their mixtures.

Structure-Activity Relationships: Continuing to explore the relationships between the chemical structures of halogenated furanones and their mutagenic and carcinogenic properties to predict the potential risks of newly identified byproducts.

Historical Development of Research on Chlorinated Furanones

The history of research on chlorinated furanones is intertwined with the broader investigation into the potential health risks associated with chemical disinfection of drinking water. In the 1970s, the discovery of trihalomethanes (THMs) as byproducts of chlorination sparked concern and led to the regulation of these compounds. However, it was soon realized that THMs account for only a fraction of the total halogenated organic compounds formed during disinfection.

Subsequent research in the 1980s focused on identifying other potentially harmful DBPs. A significant breakthrough was the discovery of potent mutagenic activity in chlorinated drinking water that could not be attributed to the known DBPs of the time. This led to efforts to isolate and identify the compounds responsible for this mutagenicity. In 1986, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) was identified as a major contributor to the mutagenicity of chlorinated humic water. capes.gov.br

The discovery of MX intensified research into the class of chlorinated furanones. Scientists began to synthesize and test various analogues of MX to understand the structural features responsible for their high mutagenic potency. nih.gov This line of inquiry included the study of compounds like this compound. The historical development of this research field has been driven by advancements in analytical chemistry, which have allowed for the detection of these compounds at increasingly lower concentrations, and by a growing understanding of the complex chemistry of water disinfection and its unintended consequences.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C5H5ClO3 |

| Molecular Weight | 148.54 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Interactive Data Table: Comparative Mutagenicity of Selected Halogenated Furanones

| Compound Name | Chemical Structure | Mutagenicity (revertants/nmol) in S. typhimurium TA100 |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | C5H3Cl3O3 | ~5600 |

| 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | C5H4Cl2O3 | ~1500 |

| This compound | C5H5ClO3 | ~100 |

Data is approximate and based on published research for comparative purposes. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h1,5,8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGKPVLGRJYRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(OC1=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925335 | |

| Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-06-3 | |

| Record name | 4-Chloro-3-formyl-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Generation of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Laboratory Synthesis Approaches for 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone

The controlled creation of this compound in a laboratory setting relies on specific organic chemistry principles, utilizing precursor molecules that can be chemically transformed into the desired furanone structure.

Specific Synthetic Routes and Reaction Mechanisms

A key synthetic pathway to this compound involves the targeted chlorination of a precursor molecule. One notable method utilizes 4-(hydroxymethyl)-2(5H)-furanone as a starting material. This compound serves as a versatile platform for the synthesis of various halogenated furanones, including the chloromethyl derivative. The reaction mechanism entails the substitution of the hydroxyl group on the methyl substituent with a chlorine atom. This transformation is typically achieved using a suitable chlorinating agent that can selectively target the primary alcohol without disrupting the furanone ring structure.

Another significant synthetic route originates from the oxidation of furfural (B47365). Research has shown that the oxidation of furfural using manganese dioxide in the presence of hydrochloric acid can proceed in a two-step reaction. The initial step leads to the formation of 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate. nih.gov Further reaction under controlled conditions can then be manipulated to achieve the desired this compound. This method highlights the importance of reaction control to isolate the desired monochlorinated product.

Exploration of Precursor Chemistry for Furanone Core Construction

The fundamental furanone core of this compound can be constructed through various organic synthesis strategies. One common approach involves the cyclization of appropriately substituted open-chain precursors. For instance, the synthesis of the related compound 5-hydroxy-4-methyl-2(5H)-furanone can be achieved through the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid. google.com This principle of acid-catalyzed cyclization of a linear precursor to form the lactone ring is a foundational concept in the synthesis of many furanone derivatives.

Furthermore, the synthesis of the highly reactive molecule 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid, provides insights into the construction of the furanone ring. nih.gov While more heavily chlorinated, the synthetic strategies for mucochloric acid, which can also be derived from furfural, demonstrate the robust chemistry available for creating the 2(5H)-furanone scaffold. These methods often involve oxidation and halogenation steps that build upon a five-carbon backbone to yield the heterocyclic ring system. The versatility of these precursors allows for the introduction of various functional groups, including the chloromethyl group at the 4-position, through subsequent reaction steps.

Formation Mechanisms as a Disinfection Byproduct in Aqueous Systems

The presence of this compound in treated water is a consequence of the chemical reactions that occur during disinfection processes, particularly chlorination. The formation of this and other disinfection byproducts (DBPs) is a complex process influenced by the composition of the raw water and the specifics of the treatment protocol.

Role of Natural Organic Matter Precursors (e.g., Humic Substances) in Formation Pathways

The primary precursors for the formation of chlorinated furanones, including this compound, in drinking water are natural organic matter (NOM). NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. Two major components of NOM, humic and fulvic acids, are particularly implicated in the formation of DBPs. nih.gov

When chlorine is introduced into water containing humic and fulvic acids, a series of complex oxidation and substitution reactions occur. These reactions can lead to the breakdown of the large NOM molecules and the subsequent formation of a variety of smaller, often halogenated, organic compounds. nih.gov The furanone structure is believed to arise from the chlorine-mediated transformation of certain moieties within the humic and fulvic acid structures. While the exact structural components within NOM that lead specifically to this compound are not definitively identified, it is understood that the presence of these natural organic precursors is a prerequisite for its formation during chlorination. oup.com

Influence of Disinfection Parameters on Byproduct Formation

The formation and concentration of chlorinated furanones as disinfection byproducts are significantly influenced by several key water treatment parameters. The principles governing the formation of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) provide a strong indication of the factors that would also affect the formation of this compound.

The following table summarizes the general influence of these parameters on the formation of chlorinated furanones:

| Disinfection Parameter | Influence on Chlorinated Furanone Formation |

| Chlorine Dose | Higher chlorine doses generally lead to increased formation of chlorinated byproducts. |

| pH | The pH of the water can significantly affect the reaction pathways. Lower pH conditions are often associated with higher yields of certain chlorinated furanones like MX. |

| Contact Time | Longer contact times between chlorine and organic precursors can result in higher concentrations of disinfection byproducts. |

| Temperature | Increased water temperature can accelerate the reaction rates, potentially leading to higher levels of byproduct formation. |

| NOM Concentration | Higher concentrations of natural organic matter, particularly humic and fulvic acids, provide more precursor material for the formation of chlorinated furanones. |

It is important to note that the interplay of these parameters is complex, and the specific impact on the formation of this compound may vary depending on the unique characteristics of the water source.

Chemical Reactivity and Transformation Studies of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Interactions with Nucleic Acid Constituents

The reactivity of 4-(chloromethyl)-5-hydroxy-2(5H)-furanone towards components of nucleic acids has been a subject of detailed investigation, particularly its ability to form covalent adducts with DNA bases. These interactions are crucial for understanding the compound's biological activity.

Adduct Formation with 2'-Deoxyadenosine (B1664071)

Studies on the reaction of this compound with 2'-deoxyadenosine in buffered aqueous solutions have revealed the formation of several distinct adducts. These products are the result of covalent modifications to the deoxyadenosine (B7792050) molecule.

Three primary adducts have been isolated and characterized from the reaction between this compound and 2'-deoxyadenosine. The identification of these structures was achieved through a combination of analytical techniques, including C18 column chromatography, High-Performance Liquid Chromatography (HPLC), UV absorbance, fluorescence emission, as well as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. who.intnih.gov

The identified adducts are:

3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR)

3-(2-deoxy-β-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine (pcA-dR)

4-(N⁶-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid (OH-fbaA-dR) who.intnih.gov

In reactions conducted at pH 7.4 and 37°C, the yields of these adducts were determined, highlighting the prevalence of the carboxy- and hydroxy-butenoic acid derivatives. who.intnih.gov Furthermore, the pfA-dR adduct was also detected in calf thymus DNA that had been reacted with this compound, with a yield of approximately six adducts per 10⁵ bases. who.intnih.gov

| Adduct | Yield (mol %) |

|---|---|

| pfA-dR | 1.1 |

| pcA-dR | 6.7 |

| OH-fbaA-dR | 5.5 |

To understand the mechanisms underlying the formation of these adducts, studies have been conducted using ¹³C-labeled this compound. who.intnih.gov The structural similarity of the identified adducts to those formed from reactions with analogous chlorohydroxyfuranones suggests a common reaction pathway. who.intnih.gov

The proposed mechanism involves the nucleophilic attack by the nitrogen atoms of the adenine (B156593) base on the furanone ring. For the formation of the tricyclic adducts (pfA-dR and pcA-dR), it is believed that a propeno bridge is incorporated between the N-1 and N⁶ positions of the adenine moiety. nih.govnih.gov The subsequent chemical transformations lead to the formation of the final, stable adduct structures.

General Reactivity and Transformation Pathways in Aqueous Environments

The stability and transformation of this compound in aqueous environments are critical factors influencing its persistence and reactivity. While specific hydrolytic data for this compound is limited, valuable insights can be drawn from studies on the closely related and structurally similar compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).

The stability of these chlorohydroxyfuranones in aqueous solutions is highly dependent on pH and temperature. nih.gov Generally, these compounds exhibit greater stability in acidic conditions. For instance, the stability of MX follows the order: pH 2 > pH 4 > pH 8 > pH 6 at 23°C. nih.gov At pH 8 and 23°C, the half-life of MX is approximately 4.6 to 6 days. nih.gov

A key transformation pathway for these furanones in aqueous media is a pH-dependent isomerization to an open-ring, acyclic form. mdpi.com In solution, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium between the cyclic furanone structure and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. mdpi.com For MX, this isomerization leads to the formation of 2-chloro-3-(dichloromethyl)-4-oxo-2-butenoic acid. nih.gov This ring-chain tautomerism is a crucial aspect of their chemistry in water, as the open-ring form may exhibit different reactivity compared to the cyclic lactone.

Hydrolytic degradation is another significant transformation pathway. nih.gov The presence of halogen atoms and a carbonyl group conjugated with a double bond contributes to the high reactivity of the furanone ring system. mdpi.com These structural features make the molecule susceptible to nucleophilic attack by water, leading to the breakdown of the furanone structure. One of the degradation products of MX has been tentatively identified as its open form, 2-chloro-3-(dichloromethyl)-4-oxo-2-butenoic acid. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different protons in the molecule.

The expected signals would include:

A singlet for the olefinic proton on the furanone ring (H-3). Its chemical shift would be in the downfield region typical for vinylic protons.

A singlet for the proton on the carbon bearing the hydroxyl group (H-5). The position of this signal can be variable and depends on factors like solvent and concentration.

A singlet for the two protons of the chloromethyl group (-CH₂Cl). These protons are chemically equivalent and would appear as a single peak, shifted downfield due to the electronegative chlorine atom.

A broad singlet for the hydroxyl (-OH) proton. The chemical shift of this proton is highly dependent on solvent, temperature, and concentration, and it may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 (olefinic) | ~6.0-6.5 | Singlet (s) | Positioned on the C=C double bond. |

| H-5 (methine) | ~5.8-6.2 | Singlet (s) | Proton on the carbon adjacent to both the ring oxygen and the hydroxyl group. |

| -CH₂Cl (chloromethyl) | ~4.2-4.5 | Singlet (s) | Deshielded by the adjacent chlorine atom. |

| -OH (hydroxyl) | Variable | Broad Singlet (br s) | Chemical shift and appearance are highly variable; may undergo D₂O exchange. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. In studies of furanone derivatives, ¹³C NMR chemical shifts have been correlated with their biological activity, such as mutagenicity. nih.gov

For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the molecule. Research by LaLonde and colleagues in 1991 investigated the relationship between the mutagenicity of various furanones and their spectroscopic properties, including ¹³C NMR chemical shifts. nih.gov

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (carbonyl) | ~170 | Lactone carbonyl carbon. |

| C-4 (olefinic, substituted) | ~150 | Carbon of the double bond attached to the chloromethyl group. |

| C-3 (olefinic) | ~120 | Carbon of the double bond attached to a proton. |

| C-5 (hemiacetal) | ~98 | Carbon bonded to the ring oxygen and the hydroxyl group. |

| -CH₂Cl (chloromethyl) | ~40 | Chloromethyl carbon, shifted downfield by the chlorine atom. |

The precise chemical shifts of C-3 and C-4 are particularly important as they reflect the electron density of the α,β-unsaturated system, which can be a key determinant in the molecule's reactivity and biological interactions. nih.gov

Utilization of Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be expected to show no cross-peaks, confirming the absence of vicinal or geminal proton-proton couplings, as all proton environments are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the predicted ¹H NMR signals to their corresponding ¹³C NMR signals. For example, it would show a correlation between the olefinic proton signal and the C-3 carbon signal, and between the chloromethyl protons and the -CH₂Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include correlations from the chloromethyl protons to the C-4 and C-3 carbons, and from the olefinic H-3 proton to the C-2 (carbonyl), C-4, and C-5 carbons. These correlations would unequivocally establish the placement of the chloromethyl group at the C-4 position.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy. This allows for the determination of the elemental formula of a molecule by distinguishing between ions with the same nominal mass but different exact masses. The theoretical exact mass of this compound (C₅H₅ClO₃) can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Calculated Exact Mass for this compound

| Molecular Formula | Isotopes | Theoretical Monoisotopic Mass [M] |

|---|---|---|

| C₅H₅ClO₃ | ¹²C, ¹H, ³⁵Cl, ¹⁶O | 147.9927 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound. The presence of a chlorine atom would also be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, the molecular ion is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing valuable information about the molecule's structure and connectivity.

The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Loss of the chloromethyl radical: Cleavage of the C4-CH₂Cl bond to yield a [M - CH₂Cl]⁺ ion.

Loss of HCl: Elimination of hydrogen chloride from the molecular ion.

Decarbonylation: Loss of carbon monoxide (CO) from the furanone ring, a common fragmentation pathway for lactones.

Loss of water: Elimination of H₂O from the hydroxyl group and a ring proton.

Predicted MS/MS Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Neutral Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₅H₅ClO₃]⁺˙ | - | 148 |

| [C₄H₄O₃]⁺˙ | •CH₂Cl | 100 |

| [C₅H₄O₃]⁺˙ | HCl | 112 |

| [C₄H₅ClO₂]⁺˙ | CO | 120 |

| [C₅H₃ClO₂]⁺˙ | H₂O | 130 |

Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to characterize the chromophoric nature of this compound. The conjugated system within the furanone ring, consisting of a carbon-carbon double bond and a carbonyl group, is responsible for its absorption of UV radiation. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment and substitution on the furanone ring.

Research on analogous substituted 2(5H)-furanones indicates that the primary absorption band is attributable to the π → π* electronic transition within the α,β-unsaturated lactone system. For this compound, the λmax is expected to be in the range of 210-230 nm in polar aprotic solvents. The presence of the chloromethyl group and the hydroxyl group can subtly influence the electronic environment of the chromophore, potentially causing slight shifts in the absorption maximum compared to the unsubstituted parent furanone.

Upon reaction with nucleophiles, such as the thiol group of cysteine, the chromophoric system of the furanone is altered. The nucleophilic attack on the chloromethyl group leads to the formation of a thioether linkage. This modification to the molecule can result in a change in the UV-Vis spectrum. Studies on the reaction of the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) with sulfhydryl compounds have demonstrated noticeable changes in the UV spectra, suggesting a direct chemical interaction that alters the electronic structure. nih.gov This alteration is indicative of the formation of an adduct and can be monitored spectrophotometrically to study reaction kinetics.

Table 1: Representative UV-Vis Absorption Data for this compound and a Cysteine Adduct

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | Acetonitrile | ~220 | ~9,500 |

| Cysteine Adduct | Phosphate Buffer (pH 7.4) | ~215 | ~8,200 |

Note: The data presented in this table are representative values based on typical spectroscopic characteristics of similar furanone structures and are intended for illustrative purposes.

Fluorescence Spectroscopy for Detecting and Characterizing Fluorescent Adducts

While this compound itself is not significantly fluorescent, its covalent adducts with certain biomolecules, particularly those containing primary amine or thiol groups, can exhibit fluorescence. This property makes fluorescence spectroscopy a valuable tool for detecting the formation of these adducts and characterizing their photophysical properties.

The reaction of this compound with nucleophilic residues on proteins and peptides, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, can lead to the formation of fluorescent products. The mechanism often involves the formation of a new heterocyclic system or a significant alteration of the electronic landscape of the furanone moiety upon covalent modification. Research on the structurally related compound 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) has shown that its adducts with 2-deoxyadenosine can be characterized by their fluorescence emission, highlighting the potential for furanone adducts to be fluorescent. nih.gov

The fluorescence properties, including the excitation and emission maxima (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τ), of these adducts provide detailed information about their structure and local environment. For instance, the formation of an adduct with a specific amino acid residue in a protein can be detected by the appearance of a new fluorescence signal. The emission wavelength can be sensitive to the polarity of the adduct's microenvironment, allowing for insights into its location within a folded protein structure.

Table 2: Representative Fluorescence Data for an Adduct of this compound with a Thiol-Containing Peptide

| Adduct | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) |

| Peptide-Thiol Adduct | Phosphate Buffer (pH 7.4) | ~340 | ~420 | ~0.15 |

| Peptide-Thiol Adduct | Dioxane | ~335 | ~405 | ~0.25 |

Note: The data in this table are hypothetical but representative of typical fluorescence properties observed for adducts of reactive furanones with biomolecules, illustrating the potential for fluorescence enhancement and solvatochromic shifts.

The study of such fluorescent adducts is crucial in the field of toxicology and chemical biology, as it provides a means to detect and quantify the covalent modification of biological macromolecules by reactive electrophiles like this compound.

Computational and Theoretical Chemistry of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and the electronic nature of molecules like 4-(chloromethyl)-5-hydroxy-2(5H)-furanone. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties.

Molecular Geometry: The core of this compound is a five-membered furanone ring. Theoretical calculations would likely confirm a nearly planar conformation for this ring system. The substituents—a chloromethyl group at the C4 position and a hydroxyl group at the C5 position—would have specific spatial orientations relative to the ring. These calculations can also predict key geometrical parameters. For context, theoretical studies on related 2(5H)-furanones have been performed, providing insight into the expected structural characteristics.

Electronic Properties: Understanding the electronic properties is key to predicting the molecule's reactivity. Quantum chemical calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. For many organic molecules, DFT methods with basis sets like 6-311++G(d,p) are used to accurately compute these electronic descriptors.

Below is a table of computed properties for the related compound 5-hydroxy-2(5H)-furanone, which can serve as a reference for the types of data obtained through quantum chemical calculations.

| Property | Value | Method/Basis Set |

| Molecular Formula | C4H4O3 | --- |

| Molecular Weight | 100.07 g/mol | --- |

| HOMO Energy | Value | e.g., B3LYP/6-31G(d) |

| LUMO Energy | Value | e.g., B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Value | e.g., B3LYP/6-31G(d) |

| Dipole Moment | Value | e.g., B3LYP/6-31G(d) |

Note: Specific calculated values for HOMO and LUMO energies and dipole moment are not provided as they are highly dependent on the computational method and have not been published for this compound.

Reaction Pathway Modeling and Energetic Considerations of Transformations

Computational chemistry is a valuable tool for modeling chemical reactions, allowing for the exploration of potential reaction pathways and the calculation of their energetic profiles. This includes identifying transition states, intermediates, and reaction products, as well as determining activation energies and reaction enthalpies.

For this compound, several types of transformations could be modeled:

Nucleophilic Substitution: The chloromethyl group is a potential site for nucleophilic attack. Computational models could be used to investigate the energetics of substitution reactions with various nucleophiles.

Ring-Opening and Tautomerism: Like other 5-hydroxy-2(5H)-furanones, this compound may exist in equilibrium with an open-chain tautomer. wikipedia.org Theoretical modeling can elucidate the mechanism and energy barrier for this ring-chain tautomerism. nih.gov

Decomposition Pathways: The thermal decomposition of 2(5H)-furanones and their derivatives has been a subject of theoretical investigation. researchgate.net Similar methodologies could be applied to understand the thermal stability and decomposition mechanisms of this compound.

The energetic profile of a hypothetical reaction pathway can be visualized with a reaction coordinate diagram, where the energies of reactants, transition states, intermediates, and products are plotted against the reaction progress.

| Reaction Step | Calculated Parameter | Significance |

| Reactant to Transition State | Activation Energy (ΔG‡) | Determines the reaction rate. |

| Reactant to Product | Reaction Enthalpy (ΔH) | Indicates if the reaction is exothermic or endothermic. |

| Intermediate Formation | Energy of Intermediate | Helps in understanding the reaction mechanism. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. These computed spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. Studies on the vibrational spectra of 2(5H)-furanone have been supported by DFT and MP2 level calculations. researchgate.net

Conformational Analysis: For molecules with rotatable bonds, such as the chloromethyl and hydroxyl groups in this compound, computational methods can be used to perform a conformational analysis. This involves identifying the different possible spatial arrangements (conformers) of the atoms and determining their relative energies. The most stable conformer is the one with the lowest energy. This analysis is crucial for understanding the molecule's preferred shape and how its structure influences its properties and reactivity.

Below is a table illustrating the type of data that would be generated from a computational prediction of spectroscopic parameters for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton and electronic environment of carbon atoms. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Presence of functional groups (e.g., C=O, O-H, C-Cl). |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complementary information to IR on molecular vibrations. |

Molecular Mechanisms of Biological Activity of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Genotoxic Activity in In Vitro Assays

The genotoxicity of 4-(chloromethyl)-5-hydroxy-2(5H)-furanone is evident from various in vitro studies that demonstrate its mutagenic potential and its capacity to induce DNA damage at a molecular level.

Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium TA100)

Bacterial reverse mutation assays, particularly the Ames test using Salmonella typhimurium strain TA100, have been instrumental in characterizing the mutagenic properties of this compound. This strain is specifically designed to detect mutagens that cause base-pair substitutions.

Research has shown that CMCF is a direct-acting mutagen in S. typhimurium TA100, meaning it does not require metabolic activation to exert its mutagenic effects. nih.gov Studies analyzing the mutational specificity of CMCF have revealed that it predominantly induces G:C → T:A transversions. nih.gov In one study, this specific type of mutation accounted for 75% of the total mutations induced by CMCF in TA100. nih.gov This high specificity for a particular type of base substitution suggests a targeted mechanism of interaction with the DNA.

Mutational Specificity of Chlorohydroxyfuranones in Salmonella typhimurium TA100

| Compound | Predominant Mutation Type | Percentage of Total Mutations | Reference |

|---|---|---|---|

| This compound (CMCF) | G:C → T:A Transversion | 75% | nih.gov |

| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | G:C → T:A Transversion | 87% | nih.gov |

Induction of DNA Damage at the Molecular Level (e.g., DNA adduct formation)

The mutagenicity of this compound is a direct consequence of its ability to chemically modify DNA, leading to the formation of DNA adducts and other types of damage. As a reactive electrophile, CMCF can form covalent bonds with nucleophilic sites on DNA bases.

Studies have identified several DNA adducts formed from the reaction of CMCF with 2'-deoxyadenosine (B1664071), a building block of DNA. nih.gov Three primary adducts have been characterized:

3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR)

3-(2-deoxy-β-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine (pcA-dR)

4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid (OH-fbaA-dR) nih.gov

In laboratory reactions under physiological conditions (pH 7.4 and 37°C), the yields of these adducts were 1.1%, 6.7%, and 5.5%, respectively. nih.gov Notably, the pfA-dR adduct was also detected in calf thymus DNA that had been reacted with CMCF, at a frequency of approximately six adducts per 100,000 bases. nih.gov The formation of these adducts can disrupt the normal structure of DNA, leading to errors during DNA replication and transcription, which ultimately manifests as mutations.

Furthermore, studies on the related compound MX have shown that it can induce apurinic/apyrimidinic (AP) sites in DNA, which are locations where a base is lost. nih.gov It is plausible that CMCF induces similar lesions. AP sites are non-coding and can stall DNA replication, often leading to the insertion of an incorrect base opposite the lesion and resulting in mutations.

Cellular Response Pathways and Interactions (e.g., impact on DNA repair mechanisms)

The induction of DNA damage by this compound and related compounds triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The types of DNA lesions induced, such as base adducts and AP sites, are typically recognized and repaired by the Base Excision Repair (BER) pathway.

The BER pathway is initiated by DNA glycosylases that recognize and remove the damaged base by cleaving the N-glycosidic bond, leaving an AP site. nih.govfrontiersin.org Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled in by a DNA polymerase and sealed by a DNA ligase. nih.gov

Studies on human promyelocytic leukemia (HL-60) cells exposed to MX have provided insights into the cellular repair of damage induced by chlorofuranones. nih.gov Exposure to MX led to an increase in DNA single-strand breaks and/or alkali-labile sites. nih.gov When DNA repair was inhibited, this damage was detectable at very low concentrations of MX, indicating that the cells have an active repair system for these lesions. nih.gov The research also showed that these cells were capable of repairing the induced damage over time; approximately 50% of the initial DNA damage was repaired within 2 hours, with repair appearing complete by 22 hours. nih.gov This suggests that while compounds like CMCF and MX are potent mutagens, mammalian cells possess efficient mechanisms to counteract their genotoxic effects. The observation that MX preferentially reacts with guanines further supports the likely involvement of the BER pathway in repairing the resulting adducts. nih.gov

The ability of this compound to form bulky adducts and other DNA lesions necessitates a robust DNA repair response. The efficiency and fidelity of these repair pathways are critical determinants of the ultimate biological outcome of exposure to this genotoxic compound.

Summary of DNA Damage and Cellular Response to Chlorofuranones

| Type of Damage/Response | Description | Implication | Primary Repair Pathway |

|---|---|---|---|

| DNA Adducts (e.g., with deoxyadenosine) | Covalent attachment of the chemical to a DNA base. nih.gov | Can lead to mispairing during DNA replication, causing mutations. nih.gov | Base Excision Repair (BER) |

| Apurinic/Apyrimidinic (AP) Sites | Loss of a purine (B94841) or pyrimidine (B1678525) base from the DNA backbone. nih.gov | Non-coding lesions that can block replication and are highly mutagenic. nih.gov | Base Excision Repair (BER) |

| Single-Strand Breaks (SSBs) | Breaks in the phosphodiester backbone of one strand of the DNA. nih.gov | Can arise directly or as intermediates in DNA repair. nih.gov | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) |

Analytical Methodologies for Research and Trace Analysis of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Sample Preparation and Extraction Techniques from Complex Matrices (e.g., aqueous samples)

The initial and critical step in the analysis of 4-(chloromethyl)-5-hydroxy-2(5H)-furanone from complex matrices like water is the effective isolation and concentration of the analyte. The choice of technique depends on the sample volume, the concentration of the target compound, and the nature of interfering substances.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for extracting furanones from aqueous samples. A recent study demonstrated a method where a 4-liter water sample was first concentrated using a vacuum rotary evaporator. researchgate.net Subsequently, the compound was extracted from the concentrated water sample using ethyl acetate (B1210297) as the solvent. researchgate.net This approach yielded a high recovery rate of 73.8%. researchgate.net Another method developed for the analysis of the compound and its brominated analogues also employed LLE. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, offering advantages such as reduced solvent consumption and higher sample throughput. For the analysis of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a method involving cleanup with C18-resin in conjunction with SPE using Oasis HLB cartridges has been shown to provide good quantitative accuracy. nih.gov This combined cleanup and extraction procedure is effective in preparing samples for subsequent chromatographic analysis. nih.gov

| Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent (e.g., ethyl acetate). Often preceded by sample volume reduction. | High recovery rates can be achieved. | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent (e.g., C18-resin, Oasis HLB) from the liquid sample, followed by elution with a small volume of solvent. | Reduced solvent usage, potential for automation, and effective sample cleanup. | nih.gov |

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Once extracted, chromatographic techniques are employed to separate the target furanone from other co-extracted compounds before detection.

Gas Chromatography (GC): GC is the most common technique for the separation of volatile and thermally stable compounds. For furanones like this compound, which often require derivatization to enhance volatility, GC provides excellent separation efficiency. nih.govnih.gov The choice of the GC column is critical; for instance, a HP-5MS column has been used for the separation of furan (B31954) and its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of polar and less volatile compounds that are not amenable to GC without derivatization. Reversed-phase HPLC methods are commonly used for furanone analysis. researchgate.net For example, 2(5H)-Furanone can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com A Zorbax ODS column with a mobile phase of sodium acetate and methanol (B129727) has been used for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. researchgate.net

| Technique | Typical Column | Mobile/Carrier Phase Example | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | HP-5MS, Agilent VF-200ms | Helium | nih.govkromat.hu |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase), Zorbax ODS | Acetonitrile, water, and phosphoric acid | researchgate.netsielc.com |

Advanced Mass Spectrometry Based Detection and Quantification Methods

Mass spectrometry (MS), particularly when coupled with chromatography, is the definitive technique for the identification and quantification of trace levels of this compound. nih.gov

GC-MS has been instrumental in the discovery and routine monitoring of disinfection by-products, including halogenated furanones in drinking water. nih.govresearchgate.net The mass spectrometer identifies compounds based on their unique mass-to-charge ratio and fragmentation patterns after ionization. nih.gov For quantitative analysis, the system is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. researchgate.net

For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. nih.gov GC-MS/MS techniques, such as those using a triple quadrupole (QqQ) or an ion trap detector (ITD), significantly reduce background noise and matrix interferences. nih.govnih.gov

A method using GC coupled to a triple quadrupole tandem mass spectrometer (GC-QqQ-MS/MS) has been developed for the analysis of this compound and its brominated analogues in chlorine-treated water, achieving low limits of detection (LODs) in the nanogram-per-liter range (0.3 ng/L for the target compound). nih.gov Similarly, GC-ITD-MS-MS provides an alternative to high-resolution mass spectrometry, where unique precursor ions are selected and fragmented to produce specific product ions for quantification and confirmation. nih.gov These methods are highly selective and sensitive for trace-level analysis. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Due to the presence of a hydroxyl group, this compound is polar and not sufficiently volatile for direct GC analysis. Derivatization is a crucial step to modify the analyte into a more "GC-amenable" form. sigmaaldrich.com This process can enhance volatility, improve chromatographic peak shape, and increase detector response. researchgate.netresearchgate.net

Methylation: This is a common derivatization technique for this compound. The hydroxyl group is converted to a methoxy (B1213986) group, making the molecule less polar and more volatile. A typical reagent used for this purpose is 10% H2SO4 in methanol. researchgate.net

Silylation: Silylation involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com An on-line derivatization with a silylation reactive has been successfully used in a GC-QqQ-MS/MS method. nih.gov

Other Alkylation Strategies: Derivatization with butyl alcohols, particularly sec-butanol, has been shown to significantly lower the GC/MS detection levels of the target compound. nih.gov Another approach involves using N-methyl-bis-trifluoroacetamide (MBTFA), which has been demonstrated to improve detection limits when analyzed by ion trap GC/MS/MS. researchgate.netresearchgate.net

| Strategy | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Methylation | 10% H2SO4 in Methanol | Increases volatility for GC analysis. | researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Replaces active hydrogen with a TMS group, enhancing GC amenability. | nih.govsigmaaldrich.com |

| Butylation | sec-butanol | Significantly lowers GC/MS detection levels. | nih.gov |

| Trifluoroacetylation | N-methyl-bis-trifluoroacetamide (MBTFA) | Improves detection limits for GC/MS/MS analysis. | researchgate.netresearchgate.net |

Methodological Challenges in Trace Analysis of Furanones (e.g., thermolability, matrix effects)

The analysis of furanones at trace concentrations presents several methodological challenges that can affect the accuracy and reliability of the results.

Thermolability: Furanones can be thermally unstable, which is a significant concern for GC-based methods where high temperatures are used in the injector and column. Thermal degradation can lead to analyte loss and inaccurate quantification. sigmaaldrich.com Derivatization can help to increase the thermal stability of the analyte. researchgate.net

Matrix Effects: This is a major challenge in trace analysis, particularly when using mass spectrometry. bataviabiosciences.com Matrix effects are the alteration of the analyte's signal (either suppression or enhancement) due to co-eluting compounds from the sample matrix. bataviabiosciences.comchromatographyonline.com Brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone have been found to be subject to strong matrix-induced chromatographic response enhancement effects. nih.gov Strategies to mitigate matrix effects include improving the sample cleanup procedure, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards. nih.gov Dilution of the sample extract can also be an effective strategy if the analytical method has sufficient sensitivity. chromatographyonline.com

Other Challenges: Trace analysis is inherently susceptible to issues such as sample contamination during collection and preparation, as well as analyte loss due to adsorption onto container surfaces. semanticscholar.orgfastercapital.com The low concentrations often require large sample volumes and pre-concentration steps, which can increase the risk of introducing contaminants or losing the analyte. researchgate.netnih.gov

Environmental Occurrence and Transformation Pathways of 4 Chloromethyl 5 Hydroxy 2 5h Furanone

Detection and Distribution in Water Systems

Despite comprehensive searches of scientific databases and environmental literature, no specific data on the detection and distribution of 4-(Chloromethyl)-5-hydroxy-2(5H)-furanone in disinfected water or any other water systems were found. The vast majority of research on chlorinated furanones as disinfection byproducts has centered on the highly mutagenic compound MX and its close derivatives.

Studies on disinfection byproducts often involve the analysis of complex mixtures of hundreds of compounds, and the identification and quantification of each individual substance is a significant analytical challenge. It is possible that this compound is formed in concentrations below the detection limits of routine analytical methods or that it has not been specifically targeted in monitoring studies.

For context, research on related compounds such as 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), a structural congener of MX, has been conducted, but even for this more closely studied compound, extensive data on its widespread occurrence are limited. The focus on MX is largely due to its significant contribution to the total mutagenicity observed in chlorinated drinking water.

Table 1: Comparison of Studied Chlorinated Furanones

| Compound Name | Chemical Formula | Common Abbreviation | Summary of Findings |

|---|---|---|---|

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | MX | Widely studied, potent mutagen, detected in chlorinated drinking water globally. |

| 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | C5H4Cl2O3 | CMCF | Structural congener of MX, studied for its toxicological properties. |

| This compound | C5H5ClO3 | - | No data available on detection or distribution in water systems. |

Environmental Fate and Degradation Processes in Aqueous Environments

Consistent with the lack of detection data, there is no available information in the scientific literature regarding the environmental fate and degradation processes of this compound in aqueous environments. The stability, persistence, and transformation pathways of this specific compound have not been the subject of published research.

For other chlorinated furanones like MX, studies have shown that their stability is highly dependent on factors such as pH, temperature, and the presence of other chemical species in the water. Generally, these compounds are more stable in acidic conditions and degrade more rapidly under neutral to alkaline conditions. Degradation pathways can include hydrolysis and reactions with nucleophiles. However, without specific experimental data, it is not possible to extrapolate these findings to this compound with any degree of certainty.

Based on a thorough review of the available scientific literature, there is a significant knowledge gap concerning the environmental occurrence and transformation of this compound. No studies detailing its detection in water systems or its environmental fate and degradation have been published. Future research is needed to determine if this compound is formed during water disinfection processes, and if so, to assess its potential distribution and environmental behavior.

Q & A

Q. What synthetic methodologies are most effective for derivatizing 4-(chloromethyl)-5-hydroxy-2(5H)-furanone to enhance its bioactivity?

Derivatization typically targets the chloromethyl and hydroxyl groups. Common strategies include nucleophilic substitution (e.g., replacing Cl with amines or thiols) and esterification/acylation of the hydroxyl group. For instance, Wen et al. (2024) synthesized antibacterial derivatives by reacting 3,4-dichloro-5-hydroxy-2(5H)-furanone with amines, followed by characterization via NMR and HPLC . Key steps involve protecting the hydroxyl group during chloromethyl substitution to prevent side reactions. Solvent choice (e.g., THF or DCM) and catalysts (e.g., KF for SN2 reactions) are critical for yield optimization .

Q. How can researchers assess the antibacterial activity of this compound derivatives?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Biofilm inhibition assays using crystal violet staining or confocal microscopy to quantify biomass reduction .

- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to ensure selective toxicity .

Data should be analyzed using ANOVA with post-hoc tests to compare derivative efficacy.

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- NMR (¹H/¹³C) : Assigns substituent positions and confirms functional group modifications .

- FT-IR : Identifies lactone C=O stretches (~1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How do computational studies inform the design of this compound derivatives with improved electronic properties?

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gaps : Lower gaps (e.g., 4.5–5.0 eV) correlate with higher reactivity, as seen in phenyl-substituted furanones .

- Dipole moments : Polar derivatives enhance solubility and membrane penetration .

- LogP values : Optimizing hydrophobicity (~1.5–2.5) balances bioavailability and cellular uptake . Tools like Gaussian or ORCA are used for these simulations .

Q. What mechanistic insights explain the mutagenicity of halogenated furanones like this compound?

- DNA alkylation : The chloromethyl group reacts with guanine N7 positions, forming mutagenic adducts .

- Reactive Oxygen Species (ROS) generation : Furanone redox cycling induces oxidative DNA damage (e.g., 8-OHdG formation) .

- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP2E1) convert parent compounds to electrophilic intermediates .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS .

- Metabolite identification : Use hepatic microsomes or S9 fractions to identify detoxification pathways (e.g., glucuronidation) .

- Dose-response modeling : Apply Hill equations to differentiate cytotoxic vs. therapeutic thresholds .

Methodological Challenges

Q. What strategies improve the stereoselective synthesis of chiral this compound derivatives?

- Chiral auxiliaries : Use menthyl or binaphthyl groups to induce asymmetry during lactonization .

- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) control substituent orientation .

- HPLC enantioseparation : Polysaccharide-based columns (e.g., Chiralpak IA) resolve racemic mixtures .

Q. How can environmental formation pathways of this compound be modeled?

- Disinfection byproduct (DBP) simulations : React humic acids with chlorine at pH 6–8 to mimic water treatment .

- Degradation kinetics : Monitor hydrolysis/isomerization rates (e.g., MX → EMX) via UV-Vis or GC-MS .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.